3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide
Description
Properties
CAS No. |
926238-86-0 |
|---|---|
Molecular Formula |
C11H16ClN3O |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) |
InChI Key |
NYFBRISXVALGRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-chlorobenzoic acid and 2-(dimethylamino)ethylamine.
Amidation Reaction: The 3-amino-4-chlorobenzoic acid is reacted with 2-(dimethylamino)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino and dimethylamino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Amidation and Esterification: The benzamide core can be modified through amidation and esterification reactions to introduce new functional groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while oxidation can lead to the formation of nitro or hydroxyl derivatives.
Scientific Research Applications
Scientific Research Applications
3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide has utility across various fields:
- Medicinal Chemistry: It has been investigated for potential therapeutic applications due to its antibacterial and anti-inflammatory properties. Studies on the interactions of this compound with biological targets have shown that it may inhibit specific enzymes and receptors involved in bacterial cell wall synthesis. This mechanism underlies its antibacterial properties and suggests potential pathways for therapeutic development against resistant strains of bacteria.
- Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds. The synthesis of this compound typically involves the reaction between 4-chlorobenzoyl chloride and N,N-dimethylethylenediamine. This reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. Purification methods, including recrystallization or column chromatography, are employed to isolate the final product.
Related Compounds
Several compounds share structural similarities with this compound, each exhibiting unique properties. Examples of similar compounds include:
- 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride, which has potential antibacterial and antifungal properties. It may also exhibit anti-inflammatory and analgesic effects, making it a candidate for therapeutic development. Its mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzymes or receptors that contribute to its biological effects. For example, it may disrupt bacterial cell wall synthesis, which underlies its antibacterial activity.
- Aryl thiazolone–benzenesulfonamides, which showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen and Amino Group Modifications
- 3-Amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide (CAS 1306214-47-0): This derivative features an additional chlorine atom at position 5 and a bulkier 4-methylpentan-2-yl substituent on the dimethylamino group. The dichloro substitution increases lipophilicity (ClogP ≈ 3.5 vs. The branched alkyl chain may sterically hinder interactions with flat binding pockets .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Lacking the amino and chloro groups, Rip-B incorporates 3,4-dimethoxyphenethylamine. The methoxy groups provide electron-donating effects, altering electronic distribution compared to the electron-withdrawing chloro group in the target compound. This difference could influence binding affinity in aromatic stacking interactions .
Hydroxy and Nitro Derivatives
- 2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D): The hydroxyl group at position 2 introduces strong hydrogen-bonding capacity, contrasting with the amino group at position 3 in the target compound. This structural variation may affect solubility (melting point: 96°C for Rip-D vs.
- N-[2-(Diethylamino)ethyl]-4-nitrobenzamide: The nitro group at position 4 creates a strong electron-withdrawing effect, reducing basicity compared to the amino group in the target compound. The diethylamino group increases lipophilicity (ClogP ~1.5 vs.
Modifications on the Aminoethyl Side Chain
Dimethylamino vs. Diethylamino Groups
- 3-Amino-4-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride (CAS PH013027): Replacing dimethylamino with diethylamino increases the side chain’s hydrophobicity (molecular weight: 306.238 vs. 268.77 for the base target compound). This modification may enhance tissue penetration but reduce renal clearance due to increased plasma protein binding .
Complex Side Chain Derivatives
- 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((2-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethoxy)ethoxy)ethyl)amino)benzamide (19f): This derivative features a polyether-linked tetrahydroacridin moiety, significantly increasing molecular weight (MW >600 vs. ~269 for the target compound). The extended structure may improve DNA intercalation but reduce blood-brain barrier permeability .
Table 1. Key Properties of Selected Benzamide Derivatives
Biological Activity
3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}ClN_{3}O, with a molecular weight of approximately 241.717 g/mol. The compound is often encountered in its dihydrochloride form (CAS number: 1221726-22-2). Its structure includes an amino group, a chloro substituent, and a dimethylaminoethyl side chain, which contribute to its reactivity and biological activity.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits notable antibacterial and antifungal properties. It is believed to inhibit bacterial cell wall synthesis, which is a common mechanism for many antibiotics. This activity suggests potential applications in treating infections caused by resistant bacterial strains.
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory and analgesic effects in various studies. These effects may be linked to its ability to modulate inflammatory pathways and inhibit specific enzymes involved in pain signaling.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : The compound interacts with enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Modulation of Receptors : It may also affect receptors associated with pain and inflammation, contributing to its analgesic properties.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Notable Differences |
|---|---|---|
| 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide | Similar amino and chloro groups; different positioning | Different biological activity profile |
| 4-amino-N-[2-(diethylamino)ethyl]benzamide | Contains diethyl rather than dimethyl groups | Varies in solubility and reactivity |
| 3-amino-N-(2-morpholinoethyl)benzamide | Morpholino group instead of dimethylamino | Potentially different pharmacological effects |
This table highlights how variations in chemical structure can lead to distinct biological activities, underscoring the importance of functional groups in drug design.
Case Studies
Recent case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : A study demonstrated that this compound effectively inhibited growth in various bacterial strains resistant to conventional antibiotics. The results indicated a significant reduction in bacterial load in treated subjects compared to controls.
- Case Study 2 : In a model of inflammatory pain, administration of the compound resulted in reduced pain scores and inflammation markers, suggesting its efficacy as an analgesic agent.
These findings support further investigation into the compound's therapeutic applications across infectious and inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide, and what reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via amide coupling between a benzoyl chloride derivative (e.g., 4-chloro-3-aminobenzoyl chloride) and 2-(dimethylamino)ethylamine under basic conditions. Key parameters include:
- Solvent selection : Dichloromethane or toluene for solubility and reactivity .
- Base choice : Triethylamine or pyridine to neutralize HCl byproducts .
- Temperature control : Reflux (40–80°C) to drive the reaction to completion .
- Purification : Column chromatography or recrystallization to isolate the product .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use multi-spectral analysis:
- NMR : H and C NMR to confirm substituent positions and amine/amide bond formation .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 241.72 for related benzamide derivatives) .
- UV-Vis : Absorbance peaks in the 250–300 nm range due to aromatic and amide chromophores .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solubility testing via gravimetric analysis is recommended .
- Stability : Stable at room temperature in inert atmospheres. Decomposition observed under prolonged UV exposure or acidic/basic conditions .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the dimethylaminoethyl or chloro-substituents to enhance biological activity?
- Methodological Answer :
- Dimethylaminoethyl group : Critical for membrane permeability and target binding. Replacement with bulkier amines (e.g., piperidinyl) reduces activity .
- Chloro-substituent : Electron-withdrawing effect enhances electrophilic interactions. Substitution with nitro or trifluoromethyl groups alters potency in antimicrobial assays .
- SAR validation : Computational docking (e.g., AutoDock Vina) paired with in vitro assays (MIC testing) .
Q. How can in vitro assays be designed to evaluate the compound’s anticancer or antimicrobial efficacy?
- Methodological Answer :
- Anticancer :
- Cell viability assays : MTT or ATP-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
- Antimicrobial :
- MIC/MBC testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Biofilm inhibition : Crystal violet assay for biofilm biomass quantification .
Q. What strategies mitigate mutagenicity risks identified in Ames testing for derivatives of this compound?
- Methodological Answer :
- Structural modifications : Replace mutagenic anomeric amide groups with non-planar moieties (e.g., thiazole) to reduce DNA intercalation .
- Dosage optimization : Lower concentrations (<10 µM) in cell-based assays to minimize genotoxicity .
- In silico screening : Use tools like Derek Nexus to predict mutagenicity before synthesis .
Q. How does the compound’s stability in physiological conditions (e.g., plasma, liver microsomes) impact its pharmacokinetic profile?
- Methodological Answer :
- Plasma stability assay : Incubate with human plasma (37°C, pH 7.4) and quantify degradation via HPLC over 24 hours .
- Microsomal metabolism : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites .
- Half-life (t) : Calculated from first-order decay kinetics; values <2 hours suggest rapid clearance .
Q. What analytical methods resolve enantiomeric impurities in synthesized batches of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- Circular dichroism (CD) : Confirm enantiopurity via Cotton effects in the 200–250 nm range .
- Polarimetry : Specific rotation measurements (e.g., [α]) to quantify optical purity .
Q. How can radiolabeled versions (e.g., F) of this compound be synthesized for PET imaging studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
